REACTION_CXSMILES
|
Br[C:2]1[C:10]2[O:9][C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[Cl:17])=[N:7][C:6]=2[CH:5]=[C:4]([Cl:18])[CH:3]=1.[CH3:19][CH:20]([OH:23])[C:21]#[CH:22].C(N(CC)CC)C>C1(C)C=CC=CC=1.[Cu]I>[Cl:18][C:4]1[CH:3]=[C:2]([C:22]#[C:21][CH:20]([OH:23])[CH3:19])[C:10]2[O:9][C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[Cl:17])=[N:7][C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
15.98 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=2N=C(OC21)C2=C(C=CC=C2)Cl)Cl
|
Name
|
5
|
Quantity
|
5.48 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#C)O
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
bis-triphenylphosphine palladium(II)-dichloride
|
Quantity
|
163.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
copper(I) iodide
|
Quantity
|
8.9 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
WASH
|
Details
|
the solid washed with toluene
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo to dryness
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 50 ml of 1 N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through 120 g of silica gel in a column
|
Type
|
CUSTOM
|
Details
|
The title compound (11.11 g) was recovered as an off-white solid
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)C#CC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |